4-Methylbenzotriazole-d3

Description

Contextualization of Benzotriazoles in Academic Research

Benzotriazole (B28993) (BTA) and its derivatives are heterocyclic compounds that have garnered significant attention in both industrial and academic research. wikipedia.orgtengerchemical.com Structurally, they feature a benzene (B151609) ring fused to a triazole ring. wikipedia.org This unique structure imparts properties that make them highly effective in a variety of applications. tengerchemical.com

One of the most extensively researched applications of benzotriazoles is as corrosion inhibitors, particularly for copper and its alloys. wikipedia.orgcymitquimica.com When a copper surface is immersed in a solution containing benzotriazole, a passive, insoluble complex layer is formed, which protects the metal from corrosive elements. wikipedia.org This property is leveraged in numerous industrial products, including antifreezes, heating and cooling systems, and hydraulic fluids. wikipedia.org Derivatives such as 4-methylbenzotriazole and 5-methylbenzotriazole, collectively known as tolyltriazole (B104456) (TTZ), are also widely used for this purpose. cymitquimica.comwright.edu

Beyond corrosion inhibition, certain benzotriazole derivatives function as ultraviolet (UV) light stabilizers. researchgate.netmdpi.com These compounds are incorporated into polymers, plastics, coatings, and textiles to absorb UV radiation, thereby preventing material degradation. mdpi.comcymitquimica.com

Due to their widespread use, benzotriazoles are frequently detected in the environment. researchgate.net They are considered contaminants of emerging concern because they are highly water-soluble, resistant to biodegradation, and only partially removed by conventional wastewater treatment plants. wikipedia.orgwright.edu Consequently, a substantial body of research focuses on their occurrence, fate, and environmental impact in aquatic systems like rivers and lakes. wikipedia.orgwright.eduresearchgate.net

Significance of Isotopic Labeling in Chemical and Environmental Studies

Isotopic labeling is a powerful technique used in chemistry, biology, and environmental science to trace the pathway of a substance through a reaction, metabolic process, or system. creative-proteomics.comstudysmarter.co.uk The method involves replacing one or more atoms in a molecule with one of its isotopes. creative-proteomics.com Stable, non-radioactive isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used for these purposes. symeres.com

The key principle behind isotopic labeling is that the labeled molecule behaves almost identically to its unlabeled counterpart in chemical and biological processes, but its different mass allows it to be distinguished and tracked by mass-sensitive analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. symeres.com

In environmental analysis, stable isotope-labeled compounds are invaluable as internal standards for quantitative studies. alfa-chemistry.com When analyzing complex environmental samples such as water or soil, adding a known quantity of a labeled standard (e.g., a deuterated version of the analyte) allows for precise quantification of the target pollutant, correcting for any loss of substance during sample preparation and analysis. alfa-chemistry.com This isotope dilution mass spectrometry technique is noted for its high precision and accuracy in detecting organic pollutants. alfa-chemistry.com Furthermore, labeled compounds are used as tracers to study the migration, transformation, and bioremediation of pollutants in the environment. alfa-chemistry.com

Research Landscape of 4-Methylbenzotriazole-d3

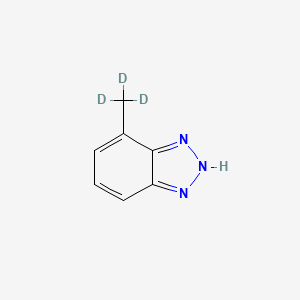

This compound is the deuterated analogue of 4-methylbenzotriazole, where the three hydrogen atoms of the methyl group have been replaced with deuterium atoms. pharmaffiliates.comcymitquimica.com Its primary role in the research landscape is as a labeled internal standard or performance reference compound (PRC) for environmental monitoring studies. pharmaffiliates.comcymitquimica.comacs.org

Given that 4-methylbenzotriazole is a prevalent environmental contaminant, its deuterated form, this compound, serves as an ideal tool for its accurate detection and quantification in environmental matrices. cymitquimica.comalfa-chemistry.com Researchers utilize it in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to trace and measure the presence of polar organic micropollutants in water sources. acs.orgresearchgate.net

For instance, studies have successfully employed this compound as a PRC in Polar Organic Chemical Integrative Samplers (POCIS). acs.orgresearchgate.net These devices are used for passive sampling of water bodies to determine the time-weighted average concentrations of contaminants. Research has shown that this compound demonstrates suitable desorption from these samplers, making it an effective compound for calibrating the samplers and correcting for environmental variables like water flow velocity. acs.orgresearchgate.net This application is crucial for accurately assessing the impact of agricultural and wastewater effluent on river and stream water quality. acs.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | pharmaffiliates.com |

| Synonyms | 4-(Methyl-d3)-1H-benzotriazole, 7-(Methyl-d3)-1H-benzotriazole | pharmaffiliates.comcymitquimica.com |

| CAS Number | 1219151-49-1 | pharmaffiliates.com |

| Molecular Formula | C₇H₄D₃N₃ | pharmaffiliates.comcymitquimica.com |

| Molecular Weight | 136.17 g/mol | pharmaffiliates.comcymitquimica.com |

| Appearance | Pale Yellow / Light Yellow Solid | pharmaffiliates.comcymitquimica.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Storage Temperature | 2-8°C / +4°C | pharmaffiliates.comlgcstandards.com |

Table 2: Research Applications of this compound

| Application Area | Description | Source(s) |

| Environmental Analysis | Used as a labeled internal standard for the detection and quantification of 4-methylbenzotriazole in environmental samples. | alfa-chemistry.com |

| Corrosion Inhibition Research | A labeled derivative of a known corrosion inhibitor, suitable for mechanistic or tracing studies. | pharmaffiliates.comcymitquimica.comlgcstandards.com |

| Passive Sampling | Employed as a Performance Reference Compound (PRC) in passive samplers (e.g., POCIS) to monitor polar organic micropollutants in wastewater and rivers. | acs.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trideuteriomethyl)-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3,(H,8,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGDVUCDZOBDNL-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNN=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=CC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylbenzotriazole D3

Deuteration Strategies for Benzotriazole (B28993) Derivatives

The introduction of deuterium (B1214612) into benzotriazole derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired position of the deuterium label, the stability of the starting materials and products, and the required isotopic purity.

One common strategy involves hydrogen-deuterium (H/D) exchange on a suitable precursor or the final benzotriazole molecule. For aromatic compounds, this can be accomplished using methods like hydrothermal treatment in the presence of deuterium oxide (D₂O) and a transition metal catalyst. ansto.gov.au Specialized equipment, such as Parr reactors, can be utilized to perform these exchanges under controlled temperature and pressure, driving the incorporation of deuterium. ansto.gov.au

Another approach is the use of deuterated reagents during the synthesis. This could involve the reduction of a ketone precursor with a deuterated reducing agent to introduce deuterium at a specific position. For a compound like 4-Methylbenzotriazole-d3, where the label is on the methyl group, the synthesis would ideally start from a precursor already containing a deuterated methyl group.

A more advanced strategy for certain benzotriazole derivatives involves the deoxygenation of 1-hydroxy-1H-benzotriazoles using reagents like diboron (B99234) compounds. researchgate.net While this method is powerful for creating diverse benzotriazoles, its application for introducing deuterium would depend on the availability of the corresponding deuterated starting materials.

Finally, direct synthesis from deuterated building blocks is often the most straightforward and efficient method for producing specifically labeled compounds. For this compound, this would entail using a starting material where the methyl group is already perdeuterated.

Precursor Selection and Reaction Pathway Design

The synthesis of this compound, with the chemical formula C₇H₄D₃N₃, logically begins with a deuterated precursor to ensure the specific placement of the deuterium atoms on the methyl group. lgcstandards.com The established synthetic route for non-deuterated 4-methylbenzotriazole involves the diazotization of vicinal toluenediamines (a mixture of 3-amino-4-methylaniline and 4-amino-3-methylaniline). gsconlinepress.comgoogle.com

Following this established chemistry, the most logical precursor for the synthesis of this compound is 3,4-toluenediamine-d3 (or a mixture of its vicinal isomers) where the methyl group is perdeuterated. The synthesis of this deuterated precursor would likely start from toluene-d3.

The reaction pathway can be outlined as follows:

Nitration of Toluene-d3: Toluene-d3 is nitrated to produce a mixture of nitrotoluene-d3 isomers.

Separation and Reduction: The desired dinitrotoluene-d3 precursor is separated and then reduced to the corresponding vicinal toluenediamine-d3 mixture.

Diazotization and Cyclization: The resulting deuterated diamine mixture is then treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as acetic acid. This in-situ formation of nitrous acid leads to the diazotization of one amino group, followed by intramolecular cyclization to form the triazole ring. This reaction yields a mixture of this compound and 5-Methylbenzotriazole-d3. google.com

It is important to note that the synthesis produces a mixture of the 4- and 5-methyl isomers, which are known to be difficult to separate chromatographically. researchgate.net Therefore, the reaction conditions must be carefully controlled to potentially favor the formation of the desired 4-methyl isomer, although in many commercial preparations, "tolyltriazole" refers to this mixture.

Purification and Analytical Characterization of Deuterated Products

The final stage of the synthesis involves the purification of this compound and its thorough analytical characterization to confirm its identity, purity, and isotopic enrichment.

Purification: Initial purification of the crude product can be achieved through several methods. Treatment with a decolorizing material like activated charcoal in a suitable solvent, such as a water-miscible glycol at an elevated temperature (e.g., 80-100 °C), can remove tarry impurities often formed during the diazotization reaction. google.com

Further purification typically relies on chromatographic techniques. Column chromatography is a standard method for separating the product from unreacted starting materials and byproducts. google.com For assessing purity, High-Performance Liquid Chromatography (HPLC) is commonly employed, with commercial standards of this compound often reporting a purity of over 95%. lgcstandards.com Solid-phase extraction (SPE) is another valuable technique, particularly for isolating benzotriazoles from aqueous solutions or complex matrices. nih.gov

Analytical Characterization: A combination of analytical techniques is essential to confirm the structure and isotopic labeling of the final product.

Mass Spectrometry (MS): MS is critical for confirming the molecular weight and, consequently, the successful incorporation of deuterium. For this compound, the expected molecular weight is approximately 136.17 g/mol , a 3-unit increase from the non-deuterated analogue (133.15 g/mol ). lgcstandards.compharmaffiliates.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition. pubcompare.ai Analysis of the mass spectrum of the deuterated compound would show a shift in the molecular ion peak compared to the non-deuterated standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the methyl protons would be absent or significantly diminished, providing direct evidence of deuteration at this position. The signals for the aromatic protons would remain. In the ¹³C NMR spectrum, the carbon signal of the methyl group would exhibit a characteristic multiplet due to coupling with deuterium, and its intensity would be reduced. ansto.gov.aupubcompare.ai

Isotope Ratio Mass Spectrometry (IRMS): For precise determination of isotopic enrichment, gas chromatography coupled to isotope ratio mass spectrometry (GC/IRMS) can be used. This technique provides detailed information on the carbon and nitrogen isotopic composition and can be adapted for deuterated compounds. researchgate.net

The combination of these purification and analytical methods ensures the production of high-purity this compound suitable for its intended use as an internal standard.

Advanced Analytical Methodologies Utilizing 4 Methylbenzotriazole D3

Application as an Internal Standard in Quantitative Analysis

In the field of analytical chemistry, particularly for trace-level quantification, the use of stable isotope-labeled internal standards is considered a best practice for achieving the highest quality data. 4-Methylbenzotriazole-d3, with its deuterium-labeled methyl group, is chemically almost identical to its non-labeled counterpart, 4-Methylbenzotriazole, but is distinguishable by its higher mass. This property makes it an ideal internal standard for chromatographic and mass spectrometric analyses.

Enhancing Analytical Precision and Accuracy

The primary role of an internal standard is to correct for the potential loss of analyte during sample preparation and analysis. By adding a precise amount of this compound to a sample at the very beginning of the workflow—which can include steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE)—any physical loss of the target analyte will be mirrored by a proportional loss of the deuterated standard. researchgate.netresearchgate.net

When the final analysis is performed, the ratio of the native analyte's signal to the internal standard's signal is used for quantification. This ratio-based calculation cancels out variations in sample volume, extraction efficiency, and instrument response, thereby significantly improving the precision and accuracy of the results. researchgate.net Method validation studies for determining benzotriazoles in various matrices consistently assess parameters like precision and accuracy, which are often improved by the use of such internal standards to within stringent margins of 10-20%. researchgate.net

Matrix Effect Compensation in Complex Sample Matrices

Environmental and biological samples, such as wastewater, river water, or human urine, are inherently complex. researchgate.netresearchgate.net These matrices contain numerous co-extracted compounds that can interfere with the analysis, particularly in mass spectrometry. This interference, known as the "matrix effect," can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Because this compound has nearly identical chemical and physical properties to the native analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement effects in the mass spectrometer's source. researchgate.netnih.gov By calculating the analyte concentration based on the relative response to the deuterated standard, these matrix effects are effectively normalized. This compensation is crucial for the accurate determination of trace contaminants in challenging samples like urban and industrial wastewater. nih.gov

Chromatographic Separation Research of Methylbenzotriazole Isomers

Commercial tolyltriazole (B104456) (TTZ), a widely used corrosion inhibitor, is typically a mixture of two isomers: 4-Methylbenzotriazole (4-MeBT) and 5-Methylbenzotriazole (5-MeBT). wright.edu These isomers have different stabilities and toxicities, making their individual separation and quantification an important analytical goal. wright.edu However, their structural similarity presents a significant chromatographic challenge. researchgate.net

Development of High-Resolution Liquid Chromatography Methods

Liquid chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a common technique for analyzing benzotriazoles due to their polarity. researchgate.netresearchgate.net However, achieving baseline separation of the 4-MeBT and 5-MeBT isomers via LC is notoriously difficult. researchgate.net Many developed LC methods are unable to distinguish between the two, leading to results being reported as the sum of the isomers, often referred to as tolyltriazoles (TTs). researchgate.netwright.edu While some specialized LC methods have successfully achieved separation, it is not routinely accomplished. researchgate.netresearchgate.net

Gas Chromatography Approaches for Isomer Distinction

Gas chromatography (GC) coupled to mass spectrometry (GC-MS) has emerged as a powerful and suitable alternative for resolving the methylbenzotriazole isomers. researchgate.netwright.edu GC-based methods often provide higher selectivity and are less prone to the matrix effects that can complicate LC-MS analysis. researchgate.net Research has demonstrated the successful application of GC-MS for the baseline separation and individual quantification of 4-MeBT and 5-MeBT. In one study analyzing water samples, GC-MS was used to determine the precise ratio of the isomers, finding that the mixture consisted of 41.29% 4-MeBT and 58.71% 5-MeBT, a level of detail unattainable with non-isomer-resolving methods. wright.edu

| Technique | Isomer Separation Capability | Key Advantages | Common Challenges | Reference |

|---|---|---|---|---|

| Liquid Chromatography (LC) | Generally difficult; often co-elute | Good for polar, non-volatile compounds | Isomer resolution is a significant challenge; results often reported as a sum (TTs) | researchgate.net, researchgate.net, wright.edu |

| Gas Chromatography (GC) | Effective; provides baseline separation | High selectivity; good capability in isomer separation; lower matrix effects | May require derivatization for some polar compounds, though not always for BTs | researchgate.net, wright.edu |

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry is the definitive detection method for analyzing 4-Methylbenzotriazole and its deuterated standard due to its high sensitivity and specificity. It is typically coupled with a chromatographic system (LC or GC) to first separate the compounds.

The identification and quantification process relies on monitoring specific mass-to-charge (m/z) ratios. For the non-labeled tolyltriazole isomers (4-MeBT and 5-MeBT), the protonated molecule is observed at an m/z of 134. wright.edu For the internal standard, this compound, the additional mass from the three deuterium (B1214612) atoms shifts its corresponding molecular ion to a distinct m/z of approximately 137, allowing for simultaneous but separate detection.

Advanced methods utilize tandem mass spectrometry (MS/MS) on instruments like a triple quadrupole mass spectrometer. iwaponline.com A common and highly selective technique is Multiple Reaction Monitoring (MRM). In an MRM experiment, a specific parent ion (e.g., m/z 134 for 4-MeBT) is selected in the first quadrupole, fragmented in the second, and a specific product ion is then monitored by the third. This process creates a highly specific mass transition that drastically reduces background noise and enhances detection limits, which is essential for analyzing trace levels in complex matrices. iwaponline.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | Typical Monitored Ion (m/z) | Technique | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzotriazole | C₇H₇N₃ | 133.15 | 134 [M+H]⁺ | LC-MS (SIM), GC-MS | wright.edu |

| This compound | C₇H₄D₃N₃ | 136.17 | ~137 [M+H]⁺ | LC-MS/MS (MRM) | lgcstandards.com, iwaponline.com |

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry (MS/MS), frequently coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique renowned for its high sensitivity and selectivity in complex sample analysis. researchgate.netnih.gov In this methodology, this compound is introduced into a sample as an internal standard. Due to its structural and chemical similarity to the target analyte (4-Methylbenzotriazole), it behaves almost identically during sample preparation, extraction, and chromatographic separation. researchgate.net

The primary advantage of MS/MS lies in its ability to perform Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process significantly reduces matrix interference and enhances detection specificity. For instance, in the analysis of wastewater or human urine, methods have been developed to simultaneously determine multiple benzotriazoles and benzothiazoles. nih.govresearchgate.net However, a common analytical challenge is the co-elution of 4-Methylbenzotriazole and its isomer, 5-Methylbenzotriazole, making their individual quantification difficult without specialized chromatographic methods. researchgate.net The use of this compound as an internal standard allows for accurate quantification by correcting for any analyte loss during sample processing and for variations in instrument response. researchgate.net

Research combining Polar Organic Chemical Integrative Samplers (POCIS) with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has successfully determined concentrations of corrosion inhibitors, pesticides, and pharmaceuticals in river water. nih.govresearchgate.net In these studies, this compound plays a dual role, not only as a quantification standard but also as a performance reference compound, which is discussed in a later section.

High-Resolution Mass Spectrometry for Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. This capability allows for the determination of a compound's elemental formula and the differentiation between compounds with the same nominal mass (isobars). researchgate.netmst.dk

In the context of isotopic analysis, HRMS instruments like Time-of-Flight (TOF) or Orbitrap systems can resolve the isotopic patterns of molecules, further confirming their identity. gdch.dethermofisher.com this compound, as a stable isotope-labeled standard, is ideal for use in HRMS-based methods. pharmaffiliates.com Its mass is distinctly different from the non-deuterated form due to the presence of three deuterium atoms. When analyzing environmental samples, HRMS can distinguish the analyte's signal from complex background noise and potential isobaric interferences. researchgate.netfigshare.com The use of an isotopic variant like this compound as an internal standard in HRMS analysis provides a robust method for quantification, as it is affected by matrix effects and ionization suppression in the same way as the target analyte, ensuring high accuracy and precision. figshare.com

Environmental Monitoring Applications and Performance Reference Compounds

This compound has emerged as a valuable tool in environmental monitoring, particularly in the context of passive sampling. researchgate.net Passive sampling is a technique used to obtain a time-weighted average (TWA) concentration of pollutants in water or air over an extended deployment period. normandata.euitrcweb.org To improve the accuracy of these measurements, Performance Reference Compounds (PRCs) are often used. mdpi.com PRCs are non-target compounds with known physicochemical properties that are added to the sampler before deployment. Their rate of release from the sampler into the environment is measured, providing crucial data on how environmental conditions, such as water flow rate and temperature, have affected the sampler's uptake of target analytes. mdpi.comresearchgate.net

Use in Passive Sampling Devices (e.g., POCIS)

Polar Organic Chemical Integrative Samplers (POCIS) are a type of passive sampling device specifically designed to sequester polar pollutants from aqueous environments. nih.govresearchgate.net A key challenge with POCIS is that their sampling rates (Rs) can be significantly influenced by variable environmental factors. researchgate.net

In a pioneering study, this compound was evaluated for the first time as a potential PRC for use in POCIS. nih.govresearchgate.net The research involved assessing several compounds for their suitability as PRCs in monitoring corrosion inhibitors, pesticides, and pharmaceuticals in river water. researchgate.net The study found that this compound, along with Deisopropylatrazine-d5, exhibited suitable and consistent desorption from the POCIS sorbent (hydrophilic-lipophilic balance, or HLB). nih.govresearchgate.net This characteristic is essential for a PRC, as its release must be predictable and modelable. The efficiency of this compound in correcting for the effects of water velocity was demonstrated in a channel system where samplers were exposed to different flow rates, confirming its utility for in-situ calibration of passive samplers. nih.govresearchgate.net

Evaluation of Desorption Kinetics for Performance Correction

For a compound to function effectively as a PRC, its release from the sampling device must follow predictable, first-order kinetics. researchgate.net This means the rate of desorption is directly proportional to the amount of the compound remaining in the sampler. The study that first identified this compound as a suitable PRC confirmed that its release was consistent with a first-order kinetic model. researchgate.net

The evaluation of desorption kinetics is critical for performance correction. By measuring the fraction of the PRC lost during deployment, a site-specific elimination rate constant (ke) can be calculated. This constant reflects the integrated influence of environmental conditions on mass transfer during the sampling period. This information is then used to correct the laboratory-calibrated sampling rates (Rs) of the target analytes, resulting in a more accurate time-weighted average concentration in the monitored water body. researchgate.net Research demonstrated that using this compound as a PRC could effectively correct for the influence of water velocity when estimating the concentration of its non-deuterated counterpart, methylbenzotriazole, in a river. researchgate.net

Interactive Data Table: Desorption Properties of this compound as a PRC

The following table summarizes findings from research evaluating the suitability of this compound as a Performance Reference Compound in POCIS.

| Parameter Evaluated | Finding | Significance | Reference |

| Desorption Profile | Showed suitable and consistent desorption from HLB sorbent. | A primary requirement for a compound to be considered a viable PRC. | researchgate.net, nih.gov |

| Kinetic Model | Release was consistent with a first-order kinetic model. | Allows for predictable modeling of its release to correct for environmental variables. | researchgate.net |

| Performance Correction | Effectively corrected for the effect of water velocity (2 vs. 50 cm s⁻¹) on sampling rates. | Demonstrates its practical utility for in-situ calibration of passive samplers. | researchgate.net, nih.gov |

Environmental Behavior and Fate Research of 4 Methylbenzotriazole and Its Deuterated Analog

Occurrence and Distribution in Aquatic Environments

4-Methylbenzotriazole (4-MBT) and its isomer 5-methylbenzotriazole (5-MBT), collectively known as tolyltriazoles (TTs), are high-production-volume chemicals. hereon.de Due to their widespread use and persistence, they are frequently detected in various environmental compartments. researchgate.net

Sources and Pathways of Environmental Introduction (e.g., Aircraft Deicing Fluids, Industrial Discharges)

The primary sources of 4-MBT in the environment are industrial and consumer products where it is used as a corrosion inhibitor. uni-osnabrueck.delanxess.com Significant contributors include:

Aircraft Deicing and Anti-Icing Fluids (ADAFs): These fluids, used to ensure safe aircraft operation in winter, contain benzotriazoles, including 4-MBT, to prevent corrosion of metallic components. uni-osnabrueck.deoup.comaerohabitat.euoup.com Runoff from airports during deicing operations is a major pathway for the introduction of these compounds into nearby water bodies. oup.commst.dk The content of benzotriazoles in ADAFs can range from 0.2% to 1.7%. hereon.de

Industrial Wastewater Discharges: Various industries utilize 4-MBT in their processes, leading to its presence in their wastewater. nih.gov

Dishwasher Detergents: Benzotriazoles are added to dishwasher detergents to protect silverware, contributing to their presence in municipal wastewater. hereon.deuni-osnabrueck.de

Antifreeze and Cooling Fluids: Automotive antifreeze and industrial cooling systems also use 4-MBT as a corrosion inhibitor. researchgate.netlanxess.com

Recent studies have shown that while some manufacturers have reduced or eliminated benzotriazoles from aircraft deicer formulations, they are still present in pavement deicers. oup.com For instance, analysis in 2019 revealed that concentrations of 4-MBT and 5-MBT in a liquid potassium acetate (B1210297) pavement deicer were 83% and 37% higher, respectively, than in 2009. oup.com

Spatial and Temporal Trends in Water Bodies

The occurrence of 4-MBT in aquatic environments shows significant spatial and temporal variations. Concentrations in rivers are often higher in winter than in summer, which is attributed to the increased use of deicing fluids. uni-osnabrueck.de Monitoring studies in German rivers have detected total benzotriazole (B28993) concentrations ranging from 200 to 1500 ng/L. hereon.de

Environmental Persistence and Degradation Pathways

4-Methylbenzotriazole is known for its persistence in the environment, primarily due to its resistance to biodegradation. researchgate.net Its high water solubility and low vapor pressure contribute to its mobility in aquatic systems. hereon.de

Resistance to Conventional Wastewater Treatment Processes

Conventional wastewater treatment processes are largely ineffective at removing 4-MBT. researchgate.netresearchgate.net Studies have shown that while 5-MBT can be biodegraded to some extent in activated sludge, 4-MBT is recalcitrant and shows almost no removal. researchgate.netresearchgate.net One study found that in three different WWTPs, the removal of 4-TTri was almost non-existent. researchgate.net This persistence leads to its discharge into receiving water bodies. researchgate.net The limited removal is a significant concern as WWTPs are major point sources of these contaminants into the environment. researchgate.net

| Compound | Removal Efficiency | Reference |

|---|---|---|

| 4-Methylbenzotriazole (4-TTri) | Almost no removal | researchgate.net |

| 5-Methylbenzotriazole (5-TTri) | >60% | researchgate.net |

| Benzotriazole (BTri) | 10-60% | researchgate.net |

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) have shown promise for the degradation of persistent organic pollutants like 4-MBT. researchgate.netabpsoil.com These processes utilize highly reactive species, such as hydroxyl radicals (•OH), to break down the complex chemical structure of these compounds. researchgate.netmdpi.com

Theoretical calculations have shown that addition reactions are the main pathway for the reaction of •OH with 4-TTri. researchgate.net The total rate constant for the reaction of 4-TTri with •OH at 298 K is 1.81 × 10¹⁰ M⁻¹ s⁻¹. researchgate.net Increasing the temperature has been found to promote the degradation of 4-TTri. researchgate.net AOPs can not only effectively remove benzotriazoles from water but also reduce their toxic effects on aquatic organisms. researchgate.net

Photodegradation Mechanisms

Photodegradation is another potential pathway for the removal of 4-MBT from the environment. rsc.orgnih.gov While some benzotriazole compounds exhibit resistance to photodegradation, studies have shown that they can undergo direct photodegradation and react with photochemically produced reactive species. rsc.orgcymitquimica.com Benzotriazole, for example, reacts rapidly with hydroxyl radicals but is relatively unreactive towards singlet oxygen. rsc.org Despite potentially long photochemical half-lives, this transformation process can be significant because of the limited removal by sorption to particles and slow microbial degradation in surface waters. rsc.org

Biotransformation and Biodegradation Studies

The environmental persistence and biological transformation of 4-methylbenzotriazole are critical areas of research, given its widespread use and detection in aquatic environments. Studies involving its deuterated analog, 4-Methylbenzotriazole-d3, are instrumental in tracing its metabolic pathways.

Aerobic and Anaerobic Degradation Potential in Microbial Communities

Research indicates that 4-methylbenzotriazole is generally resistant to biodegradation under various conditions. Studies have shown that it is refractory under all tested anaerobic and anoxic conditions. researchgate.net In aerobic environments, the degradation of the isomeric mixture of tolyltriazole (B104456) (containing 4-methylbenzotriazole and 5-methylbenzotriazole) is slow. While some microbial communities, particularly those acclimated to aircraft deicing fluids, have shown a capacity to degrade the 5-methyl isomer, 4-methylbenzotriazole has been found to be significantly more resistant to biological breakdown.

Under aerobic conditions, activated sludge communities have demonstrated the ability to eliminate 5-methylbenzotriazole, but 4-methylbenzotriazole remained persistent. researchgate.net This suggests that the position of the methyl group on the benzotriazole ring plays a crucial role in its susceptibility to microbial degradation. The persistence of 4-methylbenzotriazole across different redox conditions highlights its potential for long-term presence in the environment.

Microbial Respiration Activity and Uncoupling Effects

4-Methylbenzotriazole has been shown to impact the respiratory activity of microbial communities. Studies on mixed bacterial cultures have demonstrated that exposure to tolyltriazole can lead to an inhibition of respiration, particularly at high concentrations (e.g., 1000 ppm). dtic.mil Conversely, at lower concentrations (e.g., 500 ppm), an enhancement of respiration has been observed in some cases, suggesting a complex, concentration-dependent effect on microbial metabolism. dtic.mil

Some benzotriazole derivatives have been implicated in inducing uncoupling responses or otherwise inhibiting respiration processes in certain microorganisms. This uncoupling effect disrupts the normal process of oxidative phosphorylation, where the energy from substrate oxidation is used to generate ATP, leading to inefficient energy use by the cell.

Identification of Biotransformation Products

While 4-methylbenzotriazole is largely resistant to complete degradation, some biotransformation does occur. The primary transformation pathway involves oxidation reactions. One of the major identified biotransformation products of 5-methyl-1H-benzotriazole is 1H-benzotriazole-5-carboxylic acid, formed through the oxidation of the methyl group. researchgate.net For 1H-benzotriazole, hydroxylated derivatives such as 4- and 5-hydroxy-1H-benzotriazole are major transformation products. researchgate.net Although specific studies on the biotransformation products of this compound are limited, it is anticipated that similar hydroxylation and carboxylation reactions on the benzene (B151609) ring and the methyl group are the main transformation pathways. The deuterated methyl group serves as a stable isotopic label to help track these transformations.

Ecological Interactions and Ecotoxicological Implications

The presence of 4-methylbenzotriazole in aquatic ecosystems raises concerns about its potential impact on resident organisms.

Impact on Aquatic Organisms (e.g., Algae, Daphnia)

Studies have demonstrated the toxicity of 4-methylbenzotriazole and its isomer, 5-methyl-1H-benzotriazole (5MBT), to various aquatic organisms. The green alga Desmodesmus subspicatus has shown sensitivity to these compounds, with growth inhibition observed at relatively low concentrations. Similarly, daphnids, which are key components of freshwater food webs, are also affected. Daphnia galeata has been found to be more sensitive than Daphnia magna to the acute and chronic effects of these chemicals. researchgate.net

Acute Toxicity of Methylbenzotriazole Isomers to Aquatic Organisms

| Organism | Compound | Endpoint (48h) | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | 5-methyl-1H-benzotriazole | EC50 | 51.6 | researchgate.net |

| Daphnia galeata | 5-methyl-1H-benzotriazole | EC50 | 8.13 | researchgate.net |

| Daphnia magna | Tolyltriazole | LC50 | 280 | regulations.gov |

Chronic Toxicity of Methylbenzotriazole Isomers to Aquatic Organisms

| Organism | Compound | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Desmodesmus subspicatus | 5-methyl-1H-benzotriazole | EC10 (72h growth inhibition) | 2.86 | researchgate.net |

| Daphnia magna | 5-methyl-1H-benzotriazole | EC10 (21d reproduction) | 5.93 | researchgate.net |

| Daphnia galeata | 5-methyl-1H-benzotriazole | EC10 (21d reproduction) | 0.40 | researchgate.net |

Sublethal Effects on Non-Target Organisms

Beyond acute toxicity, 4-methylbenzotriazole can exert sublethal effects on non-target organisms. Chronic exposure has been shown to impact the reproduction of daphnids, with Daphnia galeata being particularly sensitive. researchgate.net Such sublethal effects, while not immediately lethal, can have significant long-term consequences for population dynamics and ecosystem health. nih.gov There is also growing concern about the potential for benzotriazoles to act as endocrine disruptors and to have other toxic effects such as hepatotoxicity and neurotoxicity, although research in this area is ongoing. mdpi.com The persistence and potential for bioaccumulation of these compounds mean that even low environmental concentrations could lead to adverse effects over time. researchgate.net

Mechanistic Investigations Involving 4 Methylbenzotriazole D3

Elucidation of Chemical Reaction Mechanisms through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique used to study reaction mechanisms by tracking the position of deuterium atoms throughout a chemical reaction. youtube.comresearchgate.net The distinct mass of deuterium compared to hydrogen allows for its detection and differentiation, providing insights into bond-breaking and bond-forming steps.

The investigation of proton shuttling and isomerization is crucial for understanding many chemical and biological processes. For instance, in the isomerization of hydroxyacetone (B41140) to 2-hydroxypropanal, different pathways involving single or double proton transfers have been identified. chemrxiv.org Similarly, studies on benzotriazole (B28993) tautomerism have suggested that isomerization and the cleavage of the N-H bond can occur through a counteranion-assisted proton shuttling mechanism. researchgate.netacs.org This is a key finding that contrasts with previously proposed mechanisms involving oxidative N-H addition at a metal center. acs.org Computational studies have been instrumental in mapping the reaction paths for such isomerization and proton shuttling events. acs.org

Transition-metal catalyzed reactions are fundamental in modern organic synthesis. researchgate.netnih.govsioc-journal.cn The use of deuterated compounds like 4-Methylbenzotriazole-d3 can help in understanding the mechanisms of these complex reactions. For example, in rhodium-catalyzed coupling reactions of benzotriazoles, computational and experimental data have revealed the importance of cationic species and proton shuttling. acs.org The mechanism involves the coordination of the benzotriazole to the metal center, followed by a series of steps including isomerization and proton transfer. acs.org The study of such mechanisms is essential for optimizing reaction conditions and developing new catalytic systems. acs.org For instance, density functional theory (DFT) calculations have been used to elucidate the mechanism and origin of selectivity in scandium-catalyzed reactions. rsc.org

Proton Shuttling and Isomerization Pathways

Investigation of Adsorption Mechanisms

The adsorption of molecules onto surfaces is a fundamental process in various fields, including corrosion inhibition and catalysis. researchgate.netwikipedia.org 4-Methylbenzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. wikipedia.orgwright.eduresearchgate.net

Understanding how inhibitor molecules like 4-methylbenzotriazole interact with metal surfaces at the molecular level is key to designing more effective corrosion protection strategies. researchgate.net Studies have shown that benzotriazole and its derivatives form a protective passive layer on copper surfaces. wikipedia.org This layer consists of a complex between copper and the benzotriazole molecule. wikipedia.org The formation of this layer can involve different adsorption forms, including weakly chemisorbed, physisorbed, and deprotonated species. researchgate.net The strength of the interaction and the structure of the adsorbed layer depend on factors such as the specific isomer of methylbenzotriazole and the surface properties of the metal. researchgate.net

Advanced surface analysis techniques, in combination with theoretical calculations, provide detailed insights into the surface chemistry of corrosion inhibitors. For example, in situ scanning tunneling microscopy (STM) has been used to study the surface structure and dissolution of copper in the presence of benzotriazole. acs.org These studies help to visualize the formation of the protective film at an atomistic level. acs.org Furthermore, computational methods like density functional theory (DFT) are employed to investigate the adsorption energies and geometries of different benzotriazole species on metal surfaces, helping to rationalize experimental observations. researchgate.net

Research on 4 Methylbenzotriazole in Corrosion Inhibition Systems

Role of Methyl Substitution in Corrosion Inhibition Performance

The introduction of a methyl group to the benzene (B151609) ring of benzotriazole (B28993) influences its physical properties and performance as a corrosion inhibitor. Tolyltriazole (B104456) is a commercial mixture of 4-methylbenzotriazole and 5-methylbenzotriazole. thfine.com The methyl group affects the molecule's hydrophobicity and electronic distribution, which can alter its interaction with metal surfaces.

Studies comparing tolyltriazole with benzotriazole have shown that while their performance can be similar, tolyltriazole is often as good or even better at inhibiting copper corrosion in various aqueous environments. ampp.org For instance, research has indicated that the inhibition effect of methylbenzotriazole can be greater than that of benzotriazole, with one study noting an inhibition efficiency of up to 96.05%. researchgate.net The enhanced performance can be attributed to the synergistic effect of the triazole ring and the hydrophobic methyl group. researchgate.net The methyl group, being an electron-donating group, can increase the electron density on the triazole ring, potentially enhancing its ability to coordinate with the metal surface.

However, the position of the methyl group can be significant. Research on other substituted benzotriazoles, such as carboxybenzotriazoles, has shown that different isomers (e.g., 4-isomer vs. 5-isomer) can exhibit varying levels of inhibition efficiency depending on the pH of the environment. qut.edu.au While benzotriazole's effectiveness can decrease in lower pH solutions, derivatives are sometimes synthesized to improve performance across a wider pH range. qut.edu.au In terms of thermal stability, tolyltriazole has a lower melting point (around 80°C) compared to benzotriazole (around 97°C). ampp.org

Table 1: Comparison of Properties and Performance of Benzotriazole and Tolyltriazole

| Feature | Benzotriazole (BTA) | Tolyltriazole (TTA) (4/5-Methylbenzotriazole) | Source(s) |

|---|---|---|---|

| Structure | Benzene ring fused to a triazole ring | Benzotriazole with a methyl group on the benzene ring | tengerchemical.com |

| Melting Point | ~ 97 °C | ~ 80-86 °C | thfine.comampp.org |

| Inhibition Film | Forms a protective film, can be many layers thick | Forms a protective film, may be a monolayer | ampp.org |

| Performance | Excellent inhibitor, especially in alkaline solutions | Generally as good or better than BTA in aqueous solutions | ampp.orgqut.edu.au |

| pH Sensitivity | Efficiency drops as pH decreases | Derivatives developed to improve performance over a wide pH range | qut.edu.au |

Mechanistic Aspects of Corrosion Protection by Benzotriazoles

The primary mechanism of corrosion protection by benzotriazoles, including 4-methylbenzotriazole, involves the formation of a durable, passive film on the metal surface. tengerchemical.com This process can be described as follows:

Adsorption : The inhibitor molecules are adsorbed onto the metal surface. This adsorption can be physical or chemical. researchgate.net For benzotriazoles, it is widely accepted that a chemical bond forms between the inhibitor and the metal. mdpi.com

Complex Formation : The inhibitor reacts with metal ions present on the surface, particularly Cu(I) ions in the case of copper, to form a stable, polymeric complex. ampp.orgmdpi.com The nitrogen atoms in the triazole ring are crucial for this process, acting as coordination sites to bond with the metal. researchgate.netmdpi.com Quantum chemical studies suggest that the nitrogen atoms N7 and N8 are the likely coordination sites. researchgate.net

Protective Barrier : The resulting complex forms a thin, uniform, and hydrophobic film that acts as a physical barrier. krwater.comampp.org This film isolates the metal from the corrosive environment, preventing aggressive ions and oxygen from reaching the surface and thus retarding both anodic (metal dissolution) and cathodic (oxygen reduction) corrosion reactions. tengerchemical.comampp.org

This protective layer is a Cu(I)-azole complex. ampp.org The film's hydrophobic nature limits the transport of hydrated aggressive ions to the metal surface. ampp.org While benzotriazole can form films that are several molecular layers thick, the film formed by tolyltriazole is thought to be a monolayer. ampp.org The presence of a Cu₂O layer on the copper surface can facilitate the formation of this protective film. qut.edu.au

Synergistic Effects with Other Corrosion Inhibitors

The effectiveness of 4-methylbenzotriazole can be enhanced when used in combination with other corrosion inhibitors, a phenomenon known as synergism. This approach is common in industrial applications, such as cooling water systems, to achieve broader and more robust protection. qut.edu.auucl.ac.uk

Research has demonstrated synergistic effects between benzotriazole and various other compounds. For example, a significant synergistic effect was observed when benzotriazole was combined with 5-Amino-2-Mercapto-1,3,4-Thiadiazole (AMT), leading to improved inhibitive efficiency for both compounds. ucl.ac.uk Conversely, antagonism, or a decrease in performance, can also occur. A study on the combination of BTA and 1,2,4-triazole (B32235) (TAZ) found an antagonistic effect, attributed to competition for adsorption sites on the copper surface and competition for copper ions needed to form the protective complex. researchgate.net

Methylbenzotriazole is often used with a variety of scale inhibitors and sterilizing algaecides in closed-cycle cooling water systems, where it shows a significant corrosion mitigation effect. thfine.com The combination of inhibitors can lead to the formation of more protective films than either compound could achieve alone. ucl.ac.uk For instance, when used with MBT (Mercaptobenzothiazole), the resulting protective film is noted to be more uniform. krwater.com Other compounds that can be used to create synergistic effects include chelating agents like trisodium (B8492382) salt of Methylglycine N,N-diacetic acid (HPAA), which can be effective across a wide pH range. ipqgroup.net

Table 2: Examples of Synergistic and Antagonistic Effects with Benzotriazoles

| Inhibitor Combination | Effect | Observed Mechanism | Source(s) |

|---|---|---|---|

| Benzotriazole (BTA) + 5-Amino-2-Mercapto-1,3,4-Thiadiazole (AMT) | Synergism | Improved inhibitive efficiency of both compounds. | ucl.ac.uk |

| Benzotriazole (BTA) + Potassium Ethyl Xanthate | Synergism | Anodic formation of a continuous protective chemisorbed layer. | qut.edu.au |

| Methylbenzotriazole (TTA) + Mercaptobenzothiazole (MBT) | Synergism | Formation of a more uniform protective film. | krwater.com |

| Benzotriazole (BTA) + 1,2,4-triazole (TAZ) | Antagonism | Competition for surface adsorption sites and copper ions. | researchgate.net |

Emerging Research Areas and Future Perspectives

Novel Applications in Chemical Synthesis and Catalysis

While 4-Methylbenzotriazole-d3 is not a catalyst itself, its use in mechanistic studies of chemical reactions is a significant area of research. Deuterium-labeled compounds are crucial for investigating reaction pathways and determining kinetic isotope effects (KIE). The substitution of hydrogen with deuterium (B1214612) can alter reaction rates, providing deep insights into the bond-breaking and bond-forming steps of a reaction mechanism.

Recent studies on the rhodium-catalyzed N-arylation of benzotriazoles have utilized deuterium labeling to elucidate the reaction mechanism. chemrxiv.org For instance, experiments involving deuterated benzotriazole (B28993) helped to confirm that the reaction proceeds through a nucleophilic addition followed by a 1,5-proton shift, a departure from previously assumed mechanisms. chemrxiv.orgnih.gov Such studies are fundamental to optimizing reaction conditions, improving yields, and designing more efficient catalysts for the synthesis of N-substituted benzotriazoles, which are important motifs in pharmaceuticals and UV stabilizers. chemrxiv.orgresearchgate.net

Future research may focus on employing this compound and other deuterated azoles to:

Probe the mechanisms of other metal-catalyzed cross-coupling reactions.

Understand the role of proton shuttling in catalytic cycles. nih.govresearchgate.net

Design catalysts with enhanced selectivity for specific isomers (e.g., N1 vs. N2 substitution) by understanding the subtle energetic differences revealed by isotope effects. chemrxiv.org

Development of Remediation Strategies for Environmental Contamination

4-Methylbenzotriazole, often found with its isomer 5-methylbenzotriazole and collectively known as tolyltriazole (B104456) (TTZ), is an emerging environmental contaminant. wright.eduresearchgate.net It is widely used as a corrosion inhibitor in products like aircraft de-icing fluids and automotive coolants. wright.educymitquimica.comlookchem.comscbt.com Its persistence in the environment and incomplete removal during conventional wastewater treatment processes have led to its detection in rivers, lakes, and even drinking water. wright.edunih.govacs.org

The development of effective remediation strategies is a critical research goal. This compound plays a vital role in this field as an internal standard for isotope dilution analysis, which is the gold standard for quantifying trace levels of contaminants. epfl.chresearchgate.net By adding a known amount of the deuterated standard to an environmental sample, scientists can accurately measure the concentration of the non-deuterated 4-MeBT, compensating for any loss during sample preparation and analysis. epfl.chnih.gov

A notable application is its use as a performance reference compound (PRC) in passive sampling devices like the Polar Organic Chemical Integrative Sampler (POCIS). epfl.chresearchgate.netnih.gov PRCs help to calibrate the sampler's uptake rate, which is influenced by environmental factors like water flow, allowing for more accurate, time-weighted average concentrations of pollutants in aquatic systems. epfl.chnih.gov

Future research directions in environmental remediation involving this compound include:

Advanced Oxidation Processes (AOPs): Studying the degradation kinetics and pathways of 4-MeBT using AOPs like UV/H₂O₂ or ozonation. this compound would be essential for accurate quantification in these complex matrices.

Phytoremediation and Bioremediation: Investigating the uptake and degradation of 4-MeBT by plants and microorganisms. mdpi.com For example, sunflowers have been studied for their potential to remediate methylbenzotriazole. mdpi.com Deuterated standards are necessary to trace the fate of the contaminant in these biological systems.

Sorption Studies: Evaluating the effectiveness of various sorbents, such as granular activated carbon (GAC) or zero-valent iron, for removing 4-MeBT from water. researchgate.net Isotope dilution methods ensure high accuracy in determining sorption efficiency.

| Remediation Technology | Application Area | Role of this compound |

| Advanced Oxidation | Water & Wastewater Treatment | Accurate quantification of 4-MeBT degradation |

| Phytoremediation | Soil & Groundwater Cleanup | Tracing contaminant fate in plants |

| Bioremediation | Contaminated Sites | Monitoring microbial degradation efficiency |

| Adsorption (e.g., GAC) | Drinking Water Purification | Measuring removal efficiency from water sources |

Advanced Spectroscopic Characterization Techniques for Deuterated Analogs

The unique spectroscopic properties of deuterated compounds like this compound are foundational to their use in analytical chemistry. Advanced spectroscopic techniques are continuously being refined to enhance the characterization and quantification of these molecules.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary techniques for distinguishing and quantifying this compound from its non-deuterated form. acs.org The mass difference created by the three deuterium atoms allows for clear differentiation. Method development focuses on increasing sensitivity and minimizing matrix effects in complex samples like wastewater or biological tissues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of synthesized benzotriazole derivatives. whiterose.ac.ukjestr.org Deuterium NMR (²H NMR) can be specifically used to verify the position and extent of deuteration in this compound, ensuring the quality of the isotopic standard.

Future perspectives in this area involve the integration of these techniques to gain a more comprehensive understanding of the molecule's behavior. For example, coupling liquid chromatography with both HRMS and NMR could provide real-time structural and quantitative data. Furthermore, theoretical calculations using Density Functional Theory (DFT) are being used to predict and interpret the spectroscopic data (IR, Raman, UV-Vis, and NMR) of benzotriazole derivatives, providing a powerful synergy between experimental results and computational models. jestr.org

| Spectroscopic Technique | Purpose for this compound | Future Development |

| Tandem Mass Spectrometry (LC-MS/MS) | Quantification as an internal standard | Higher sensitivity methods for ultra-trace analysis |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation | Nontarget screening for transformation products |

| Nuclear Magnetic Resonance (NMR) | Structural verification and purity assessment | Use of ²H NMR for isotopic purity confirmation |

| Computational Chemistry (DFT) | Prediction and interpretation of spectra | Integrated experimental-computational approaches |

Q & A

Basic: What synthetic methodologies are most reliable for preparing 4-Methylbenzotriazole-d3, and how can isotopic purity be ensured during synthesis?

Answer:

The synthesis of deuterated triazoles like this compound typically involves substituting hydrogen atoms with deuterium at specific positions. A common approach is to use deuterated reagents (e.g., D₂O or deuterated solvents) during key reaction steps. For example, refluxing intermediates in deuterated dimethyl sulfoxide (DMSO-d₆) can facilitate isotopic exchange . Post-synthesis, purification via recrystallization (e.g., using ethanol-D₂O mixtures) helps remove non-deuterated byproducts. Yield optimization (e.g., 65% as reported in similar triazole syntheses) requires controlled temperature and extended reaction times (e.g., 18-hour reflux) . Isotopic purity should be verified using mass spectrometry (MS) and deuterium NMR, focusing on the absence of protio (¹H) signals in the deuterated methyl group.

Advanced: How do isotopic effects (deuterium vs. hydrogen) influence the reaction kinetics and thermodynamic stability of this compound in catalytic systems?

Answer:

Deuterium substitution alters bond dissociation energies (BDEs) and vibrational frequencies, impacting reaction kinetics. For instance, the C-D bond in the methyl group has a ~1–2 kcal/mol higher BDE than C-H, potentially slowing hydrogen/deuterium transfer steps in catalytic cycles. Researchers should compare activation energies (via Arrhenius plots) and isotopic scrambling rates using kinetic isotope effect (KIE) studies. Thermodynamic stability in solvent systems can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), noting deviations from non-deuterated analogs. Contradictions in stability data (e.g., solvent-dependent decomposition) may arise from solvent deuteration levels; thus, using fully deuterated solvents (e.g., DMF-d₇) is critical for reproducibility .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how do deuterated positions affect spectral interpretation?

Answer:

Key techniques include:

- ¹H NMR : Protio impurities in deuterated positions appear as small singlet peaks. The methyl-d₃ group should show no signal in ¹H NMR, confirming deuteration.

- ²H NMR : Direct detection of deuterium in the methyl group (quadrupolar splitting may require high-field instruments).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak shift (e.g., +3 amu for three deuteriums).

- IR Spectroscopy : C-D stretching vibrations appear at ~2100–2200 cm⁻¹, distinct from C-H (~2800–3000 cm⁻¹).

Contradictions in spectral assignments (e.g., overlapping peaks) can be resolved by spiking with non-deuterated analogs or using 2D NMR (e.g., HSQC) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition studies?

Answer:

Discrepancies often arise from variability in assay conditions (e.g., buffer deuteration, enzyme source). Methodological steps include:

Standardize Deuteration Context : Ensure enzymes and buffers are fully deuterated if studying isotope-specific effects.

Control for Solvent Isotope Effects : Compare activity in H₂O vs. D₂O to isolate isotopic contributions.

Validate Binding Affinity : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) in both isotopic forms.

Reproduce Key Studies : Replicate prior experiments with strict controls (e.g., pH/D, temperature) .

Basic: What are the best practices for storing this compound to prevent isotopic exchange or degradation?

Answer:

Store in airtight, amber vials under inert gas (e.g., argon) at −20°C. Avoid protic solvents (e.g., H₂O, methanol) to minimize back-exchange. Periodic MS analysis (every 6–12 months) monitors deuterium retention. For long-term stability, lyophilization in deuterated phosphate buffers (pD 7.4) is recommended .

Advanced: How can computational modeling (e.g., DFT) predict the isotopic effects of this compound in reaction mechanisms?

Answer:

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model isotopic effects on transition states and intermediates. Key steps:

Optimize geometries for both protio and deuterated forms.

Calculate vibrational frequencies to derive zero-point energy (ZPE) corrections.

Compare activation barriers (ΔG‡) to predict KIE values.

Discrepancies between experimental and theoretical KIEs may indicate neglected solvent effects or anharmonic vibrations, requiring hybrid QM/MM approaches .

Basic: What are the ethical and methodological considerations when designing toxicity studies for deuterated compounds like this compound?

Answer:

Ethical guidelines require verifying that deuteration does not introduce novel toxicophores. Methodologically:

In Vitro Screening : Use deuterated cell culture media to avoid isotopic dilution in cytotoxicity assays (e.g., MTT).

In Vivo Studies : Administer compounds in deuterated saline and monitor isotope distribution via MS imaging.

Data Transparency : Report deuteration levels and solvent details to enable replication .

Advanced: How can isotopic labeling (e.g., this compound) clarify metabolic pathways in tracer studies?

Answer:

Deuterated tracers enable tracking via MS/MS fragmentation patterns. For example:

- LC-HRMS : Identify metabolites by detecting mass shifts (e.g., +3 amu for intact deuterated methyl groups).

- Isotope Dilution Assays : Quantify metabolite concentrations using deuterated internal standards.

Contradictions in pathway elucidation (e.g., unexpected deuteration loss) may indicate enzymatic H/D exchange, requiring enzyme-specific inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.